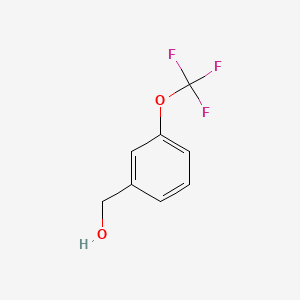

3-(Trifluoromethoxy)benzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[3-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-4,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGSSROOYSFMMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198848 | |

| Record name | 3-(Trifluoromethoxy)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50823-90-0 | |

| Record name | 3-(Trifluoromethoxy)benzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050823900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Trifluoromethoxy)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethoxy)benzyl Alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethoxy)benzyl Alcohol (CAS: 50823-90-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethoxy)benzyl alcohol, with the CAS registry number 50823-90-0, is a fluorinated organic compound of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a benzyl alcohol backbone substituted with a trifluoromethoxy group at the meta-position, imparts unique physicochemical properties that make it a valuable intermediate in the synthesis of complex molecules.[1][2] The trifluoromethoxy (-OCF₃) group is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3][4] This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in research and development.

Physicochemical and Spectroscopic Data

The unique properties of this compound are a direct result of its molecular structure. The trifluoromethoxy group is strongly electron-withdrawing and increases the lipophilicity of the molecule.[2][3]

Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 50823-90-0 | [1][5] |

| Molecular Formula | C₈H₇F₃O₂ | [1][5] |

| Molecular Weight | 192.14 g/mol | [5] |

| Appearance | Colorless to almost colorless clear liquid | [6] |

| Density | 1.337 g/cm³ | [1] |

| Boiling Point | 97-98 °C at 11 mmHg | [1] |

| Refractive Index | 1.448 | [1] |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | [6] |

| pKa (Predicted) | 14.01 ± 0.10 | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While raw spectral data is best obtained from dedicated databases, the following provides a summary of available information.

| Spectrum Type | Data Availability and Key Features |

| Mass Spectrometry (MS) | GC-MS data is available, with major peaks observed at m/z 175, 192, and 107.[7] |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra are available. Characteristic peaks for the O-H stretch of the alcohol, C-O stretch, and vibrations associated with the trifluoromethoxy group and the aromatic ring are expected.[7][8] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | While a specific spectrum for this compound is not readily available in the initial search, related compounds like 3-(trifluoromethyl)benzyl alcohol show characteristic aromatic and benzylic proton signals.[6] For this compound, one would expect signals in the aromatic region (around 7-7.5 ppm), a singlet for the benzylic CH₂ group (around 4.5-5.0 ppm), and a signal for the alcohol proton. ¹⁹F NMR would show a singlet for the -OCF₃ group. |

| Raman Spectroscopy | FT-Raman spectra have been recorded and are available in spectral databases.[7] |

Synthesis and Reactivity

This compound is typically synthesized through the reduction of a corresponding carbonyl compound, such as 3-(trifluoromethoxy)benzaldehyde or 3-(trifluoromethoxy)benzoic acid. It serves as a versatile building block in organic synthesis, primarily through reactions involving its hydroxyl group.

Synthesis Protocols

Method 1: Reduction of 3-(Trifluoromethoxy)benzaldehyde

This method involves the reduction of the aldehyde functional group to a primary alcohol.

-

Reaction: 3-(Trifluoromethoxy)benzaldehyde + NaBH₄ → this compound

-

Experimental Protocol:

-

Dissolve 3-(trifluoromethoxy)benzaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.

-

Method 2: Reduction of 3-(Trifluoromethoxy)benzoic Acid

A stronger reducing agent is required for the reduction of the carboxylic acid.

-

Reaction: 3-(Trifluoromethoxy)benzoic acid + LiAlH₄ → this compound

-

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension in an ice bath.

-

Dissolve 3-(trifluoromethoxy)benzoic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting aluminum salts through a pad of Celite and wash the filter cake with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

The residue can be purified by distillation or column chromatography to afford pure this compound.

-

Reactivity and Downstream Applications

The primary reactive site of this compound is the hydroxyl group, which can undergo various transformations:

-

Etherification: It can be converted to benzyl ethers, which are common protecting groups in multi-step synthesis.

-

Esterification: Reaction with carboxylic acids or their derivatives yields esters.

-

Oxidation: It can be oxidized back to 3-(trifluoromethoxy)benzaldehyde using mild oxidizing agents.

-

Halogenation: The hydroxyl group can be substituted with a halogen (e.g., chlorine or bromine) to form the corresponding benzyl halide, a key intermediate for nucleophilic substitution reactions.

Applications in Drug Discovery and Development

The trifluoromethoxy group is highly valued in drug design for its ability to modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3][4] It can improve metabolic stability by blocking sites of oxidation, and its lipophilicity can enhance membrane permeability.[1][4]

This compound serves as a crucial building block for introducing the 3-(trifluoromethoxy)benzyl moiety into larger, biologically active molecules.[1] While the alcohol itself is not typically the active pharmaceutical ingredient (API), it is a key starting material in the synthesis of various drug candidates, particularly in the fields of oncology, neurology, and infectious diseases.

General Synthetic Workflow

The following diagram illustrates a typical experimental workflow where this compound is utilized as a synthetic intermediate.

Caption: General workflow for the use of this compound in synthesis.

Safety and Handling

This compound is classified as an irritant.[7] It is important to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

Hazard Identification

-

GHS Hazard Statements:

Recommended Handling and Storage

| Parameter | Recommendation |

| Personal Protective Equipment | Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. |

| Engineering Controls | Use in a chemical fume hood to minimize inhalation exposure. |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Keep the container tightly sealed. |

| First Aid Measures | |

| Eye Contact | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. |

| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |

Conclusion

This compound is a fundamentally important building block for the synthesis of advanced materials and novel therapeutic agents. Its unique electronic and steric properties, conferred by the trifluoromethoxy group, make it a valuable tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in a research and development setting.

References

- 1. innospk.com [innospk.com]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C8H7F3O2 | CID 142783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 3-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 3-(Trifluoromethoxy)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-(Trifluoromethoxy)benzyl alcohol (CAS No. 50823-90-0). The information is curated for professionals in research and development who require precise data for applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Core Physical and Chemical Properties

This compound, also known as [3-(trifluoromethoxy)phenyl]methanol, is a fluorinated organic compound valued as a synthesis intermediate.[1] Its trifluoromethoxy group imparts unique electronic properties that are beneficial in the development of complex molecules.[1] The physical characteristics of this colorless to almost colorless clear liquid are summarized below.

Data Presentation: Summary of Physical Properties

The quantitative physical data for this compound are presented in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇F₃O₂ | [2][3] |

| Molecular Weight | 192.14 g/mol | [3][4] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 97-98 °C | [2] |

| Density | 1.337 g/cm³ | [2] |

| Refractive Index | 1.448 (at 20°C) | [2][3] |

| Purity | ≥ 98% (by GC) | [3] |

Experimental Protocols for Property Determination

While detailed experimental records for the determination of physical properties for this specific compound are not publicly available, the following sections describe the standard methodologies that are broadly applied in the field of organic chemistry for such measurements.

2.1. Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for determining the boiling point of a small sample of a liquid.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating mantle or Bunsen burner, and heat transfer fluid (e.g., mineral oil).

-

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube is placed inside the test tube with its open end submerged in the liquid.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing the heat transfer fluid.

-

The side arm of the Thiele tube is gently heated, allowing for uniform temperature distribution via convection currents.

-

As the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles.

-

Heating is continued until a continuous and rapid stream of bubbles is observed, indicating the liquid's temperature is just above its boiling point.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the bubbling ceases and the liquid is drawn into the capillary tube is recorded as the boiling point.[5][6][7][8]

-

2.2. Density Measurement (Pycnometer Method)

The density of a substance is its mass per unit volume. A pycnometer, a flask with a specific, accurately known volume, is commonly used for precise density measurements of liquids.

-

Apparatus: Pycnometer, analytical balance, and a temperature-controlled water bath.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed on an analytical balance.

-

The pycnometer is then filled with this compound. Care is taken to avoid air bubbles.

-

The filled pycnometer is placed in a temperature-controlled water bath to allow the liquid to reach thermal equilibrium (e.g., 20°C).

-

Any excess liquid that expands and overflows is carefully removed, and the pycnometer is dried on the outside.

-

The filled pycnometer is weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[2]

-

2.3. Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and is temperature-dependent. The Abbe refractometer is a standard instrument for this measurement.[9]

-

Apparatus: Abbe refractometer, a light source (often a sodium lamp), and a constant temperature water circulator.

-

Procedure:

-

The refractometer is calibrated using a standard sample with a known refractive index, such as distilled water.

-

The prisms of the refractometer are cleaned and dried.

-

A few drops of this compound are placed on the surface of the measuring prism.

-

The prisms are closed and locked.

-

The constant temperature water circulator is used to maintain the prisms at a specific temperature (e.g., 20°C).

-

Light is passed through the sample, and the eyepiece is adjusted until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is then read directly from the instrument's scale.[9][10]

-

Mandatory Visualizations

3.1. Experimental Workflow for Boiling Point Determination

The following diagram illustrates the logical steps involved in the determination of the boiling point of this compound using the Thiele tube method.

References

- 1. innospk.com [innospk.com]

- 2. mt.com [mt.com]

- 3. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 4. chem.tamu.edu [chem.tamu.edu]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. engineerfix.com [engineerfix.com]

- 10. quora.com [quora.com]

An In-depth Technical Guide to the Synthesis of [3-(trifluoromethoxy)phenyl]methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthetic pathways for obtaining [3-(trifluoromethoxy)phenyl]methanol, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The methodologies presented are based on established chemical transformations and provide a framework for its synthesis in a laboratory setting.

Core Synthesis Pathways

Three principal routes for the synthesis of [3-(trifluoromethoxy)phenyl]methanol have been identified through a comprehensive review of chemical literature and patents. These pathways are:

-

Reduction of 3-(trifluoromethoxy)benzoic acid: A robust method involving the use of strong hydride-donating reducing agents.

-

Reduction of 3-(trifluoromethoxy)benzaldehyde: A common and efficient method for the preparation of benzyl alcohols.

-

Grignard Reaction of 1-bromo-3-(trifluoromethoxy)benzene with formaldehyde: A classic carbon-carbon bond-forming reaction to construct the benzyl alcohol moiety.

Each of these pathways offers distinct advantages and requires careful consideration of starting material availability, reaction conditions, and safety protocols.

Pathway 1: Reduction of 3-(trifluoromethoxy)benzoic acid

This pathway involves the reduction of the carboxylic acid functional group of 3-(trifluoromethoxy)benzoic acid to a primary alcohol. Due to the stability of the carboxylic acid, strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose.[1][2][3]

Reaction Scheme:

Caption: Reduction of 3-(trifluoromethoxy)benzoic acid.

Experimental Protocol (Adapted from general procedures for LiAlH₄ reductions):

Materials:

-

3-(trifluoromethoxy)benzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sulfuric acid (H₂SO₄), 10% aqueous solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-(trifluoromethoxy)benzoic acid in anhydrous THF is slowly added to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

-

The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water, while maintaining a low temperature.

-

The resulting solids are removed by filtration, and the filter cake is washed with THF or diethyl ether.

-

The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude [3-(trifluoromethoxy)phenyl]methanol.

-

Purification can be achieved by vacuum distillation or column chromatography on silica gel.

Quantitative Data (Estimated):

| Parameter | Value | Reference |

| Yield | 85-95% | [1][2] |

| Purity | >95% after purification | - |

| Reaction Time | 4-12 hours | [2] |

Pathway 2: Reduction of 3-(trifluoromethoxy)benzaldehyde

The reduction of an aldehyde to a primary alcohol is a more facile transformation compared to the reduction of a carboxylic acid and can be achieved with milder reducing agents like sodium borohydride (NaBH₄).[4]

Reaction Scheme:

Caption: Reduction of 3-(trifluoromethoxy)benzaldehyde.

Experimental Protocol (Adapted from the synthesis of 4-(trifluoromethoxy)benzyl alcohol):[4]

Materials:

-

3-(trifluoromethoxy)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Anhydrous ethanol

-

Water

-

Dichloromethane (DCM)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 3-(trifluoromethoxy)benzaldehyde in anhydrous ethanol is added to a solution of sodium borohydride in anhydrous ethanol at 0 °C.

-

The reaction mixture is stirred at 0 °C for 30 minutes.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, water is added to the reaction mixture.

-

The resulting mixture is extracted three times with dichloromethane.

-

The combined organic layers are washed with saturated sodium chloride solution and dried over anhydrous sodium sulfate.

-

The organic layer is filtered, and the solvent is removed under reduced pressure.

-

The residue is purified by silica gel column chromatography using a petroleum ether/ethyl acetate eluent system to afford [3-(trifluoromethoxy)phenyl]methanol.

Quantitative Data (Based on analogous reaction): [4]

| Parameter | Value |

| Yield | High |

| Purity | >98% after chromatography |

| Reaction Time | 30 minutes |

Pathway 3: Grignard Reaction of 1-bromo-3-(trifluoromethoxy)benzene

This pathway involves the formation of a Grignard reagent from 1-bromo-3-(trifluoromethoxy)benzene, which then acts as a nucleophile, attacking formaldehyde to form the desired alcohol after an acidic workup.[5][6]

Reaction Scheme:

References

Spectroscopic data of 3-(Trifluoromethoxy)benzyl alcohol (NMR, IR, MS)

A comprehensive analysis of the spectroscopic data for 3-(Trifluoromethoxy)benzyl alcohol is essential for its identification, characterization, and application in research and development. This technical guide provides a detailed overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for this compound were not explicitly available in the searched public domain resources. The data presented in the following tables is for the structurally similar compound, 3-(Trifluoromethyl)benzyl alcohol , and should be used as a reference with caution. The primary difference is the presence of a trifluoromethoxy (-OCF₃) group in the target compound versus a trifluoromethyl (-CF₃) group in the reference compound; this will influence the chemical shifts, particularly of the aromatic carbons and protons.

¹H NMR Data for 3-(Trifluoromethyl)benzyl alcohol (Reference)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.632 | d | Aromatic H |

| 7.594 | s | Aromatic H |

| 7.500 | d | Aromatic H |

| 7.334 | t | Aromatic H |

| 4.789 | s | -CH₂- |

| 3.06 | s | -OH |

| Solvent: CDCl₃, Frequency: 400 MHz |

¹³C NMR Data for 3-(Trifluoromethyl)benzyl alcohol (Reference)

| Chemical Shift (ppm) | Assignment |

| 142.0 | C-Ar |

| 131.2 (q) | C-CF₃ |

| 130.0 | CH-Ar |

| 129.2 | CH-Ar |

| 124.5 (q) | CH-Ar |

| 124.0 (q) | CH-Ar |

| 124.3 (q) | -CF₃ |

| 64.5 | -CH₂OH |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic CH₂) |

| 1600-1450 | Medium-Weak | C=C stretch (aromatic ring) |

| 1260-1210 | Strong | C-O-C stretch (aryl ether) |

| 1160 | Strong | C-F stretch (trifluoromethoxy) |

| 1075-1020 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern.[1]

| m/z | Relative Intensity | Assignment |

| 192 | High | [M]⁺ (Molecular Ion) |

| 175 | Moderate | [M - OH]⁺ |

| 107 | High | [M - OCF₃]⁺ or [C₇H₆OH]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra of an organic compound like this compound.[2]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

-

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is around 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is essential for high-resolution spectra. This is often an automated process.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to ensure that each unique carbon appears as a singlet. A larger number of scans is required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

-

Infrared (IR) Spectroscopy

The following describes a common method for obtaining an FT-IR spectrum of a liquid sample.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

-

Place a single drop of this compound directly onto the center of the ATR crystal.

-

-

Instrument Setup:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

-

-

Data Acquisition:

-

Lower the ATR press to ensure good contact between the liquid sample and the crystal.

-

Initiate the sample scan. The instrument will typically co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software automatically processes the data, performing the background subtraction and generating the final transmittance or absorbance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

This protocol outlines a general procedure for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Transfer the solution to a 2 mL GC autosampler vial.

-

-

Instrument Setup (GC):

-

Set the injector temperature (e.g., 250 °C) to ensure rapid vaporization of the sample.

-

Program the oven temperature. A typical program might start at a lower temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

-

Use an appropriate capillary column (e.g., a non-polar DB-5ms column).

-

Set the carrier gas (usually Helium) flow rate.

-

-

Instrument Setup (MS):

-

Set the ion source temperature (e.g., 230 °C) and the quadrupole temperature (e.g., 150 °C).

-

Select the ionization mode, typically Electron Ionization (EI) at 70 eV.

-

Set the mass range to be scanned (e.g., m/z 40-400).

-

-

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC.

-

The GC separates the components of the sample, and the eluent is directed into the MS.

-

The MS records the mass spectra of the eluting components.

-

-

Data Analysis:

-

Identify the peak in the total ion chromatogram (TIC) corresponding to this compound based on its retention time.

-

Analyze the corresponding mass spectrum to identify the molecular ion and major fragment ions.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.

Caption: Spectroscopic Analysis Workflow.

References

The Trifluoromethoxy Group: A Comprehensive Technical Guide to its Reactivity and Electronic Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoromethoxy (OCF₃) group has emerged as a critical substituent in modern medicinal chemistry and materials science. Its unique electronic properties and profound impact on molecular characteristics, such as lipophilicity and metabolic stability, have made it a valuable tool for fine-tuning the performance of bioactive compounds and advanced materials. This guide provides an in-depth analysis of the reactivity and electronic effects of the trifluoromethoxy group, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding for researchers and professionals in drug development.

The OCF₃ group is a powerful electron-withdrawing substituent, a property conferred by the three highly electronegative fluorine atoms. This strong inductive effect significantly influences the electron distribution within a molecule, impacting its reactivity, acidity, and basicity.[1] Unlike the similarly electron-withdrawing trifluoromethyl (CF₃) group, the oxygen atom in the OCF₃ group also allows for a resonance effect, creating a nuanced electronic profile that can be strategically exploited in molecular design. Furthermore, the trifluoromethoxy group is one of the most lipophilic substituents, a key factor in enhancing the membrane permeability and bioavailability of drug candidates.[1] Its steric bulk also contributes to increased metabolic stability by shielding adjacent parts of a molecule from enzymatic degradation.[1]

This guide will delve into the synthesis of trifluoromethoxy-containing compounds, presenting established experimental protocols. It will also provide a quantitative comparison of the electronic and physicochemical properties of the OCF₃ group with other common substituents, offering a data-driven basis for its application in research and development.

Electronic and Physicochemical Properties

The distinct electronic and physicochemical properties of the trifluoromethoxy group are central to its utility. A quantitative understanding of these properties is essential for rational molecular design. The following tables summarize key parameters that define the electronic influence and lipophilicity of the OCF₃ group in comparison to other relevant substituents.

Electronic Effects: Hammett Substituent Constants

The Hammett equation is a valuable tool for quantifying the electronic effect of a substituent on the reactivity of an aromatic ring. The substituent constants, σm (meta) and σp (para), describe the inductive and resonance effects, respectively.

| Substituent | Hammett Constant (σm) | Hammett Constant (σp) |

| -OCF₃ | 0.40 | 0.35 |

| -OCH₃ | 0.12 | -0.27 |

| -CF₃ | 0.43 | 0.54 |

| -F | 0.34 | 0.06 |

| -Cl | 0.37 | 0.23 |

| -NO₂ | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| -CH₃ | -0.07 | -0.17 |

Data compiled from various sources.

The positive σ values for the OCF₃ group indicate its strong electron-withdrawing nature at both the meta and para positions. Notably, the σp value is slightly less positive than the σm value, suggesting a modest, opposing resonance donation from the oxygen lone pairs, which is largely overcome by the powerful inductive withdrawal of the CF₃ moiety.

Lipophilicity: Hansch Parameter (π)

The Hansch lipophilicity parameter (π) quantifies the contribution of a substituent to the overall lipophilicity of a molecule. A positive π value indicates an increase in lipophilicity.

| Substituent | Hansch Lipophilicity Parameter (π) |

| -OCF₃ | 1.04 |

| -OCH₃ | -0.02 |

| -CF₃ | 0.88 |

| -F | 0.14 |

| -Cl | 0.71 |

| -NO₂ | -0.28 |

| -CN | -0.57 |

| -CH₃ | 0.56 |

Data compiled from various sources.

The trifluoromethoxy group exhibits a significantly high positive π value, making it one of the most lipophilic substituents commonly used in drug design. This property is crucial for enhancing a molecule's ability to cross biological membranes.

Impact on Acidity: pKa Values

The electron-withdrawing nature of the trifluoromethoxy group increases the acidity of nearby acidic protons, such as those on phenols and anilines.

| Compound | pKa |

| Phenol | 9.95 |

| 4-Trifluoromethoxyphenol | 8.7 |

| Aniline | 4.63 |

| 4-Trifluoromethoxyaniline | 3.6 |

Data compiled from various sources.

The lower pKa values of the trifluoromethoxy-substituted compounds compared to their parent structures demonstrate the significant acidifying effect of the OCF₃ group.

Reactivity and Synthetic Methodologies

The introduction of the trifluoromethoxy group into organic molecules can be challenging due to the instability of the trifluoromethoxide anion. However, several synthetic strategies have been developed to overcome this hurdle. This section outlines some of the key experimental protocols for the synthesis of trifluoromethoxy-containing compounds.

Synthesis of Aryl Trifluoromethyl Ethers from Phenols via Xanthates

This two-step method involves the formation of an aryl xanthate from a phenol, followed by oxidative desulfurization-fluorination to yield the aryl trifluoromethyl ether.

Step 1: Synthesis of O-Aryl Xanthate

-

Materials:

-

Phenol (1.0 equiv)

-

Carbon disulfide (1.5 equiv)

-

Potassium hydroxide (1.5 equiv)

-

Methyl iodide (1.2 equiv)

-

Acetone (as solvent)

-

-

Procedure:

-

To a stirred solution of potassium hydroxide in acetone, add the phenol at 0 °C.

-

After stirring for 30 minutes, add carbon disulfide dropwise at 0 °C and continue stirring for 2 hours at room temperature.

-

Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the O-aryl xanthate.

-

Step 2: Oxidative Desulfurization-Fluorination

-

Materials:

-

O-Aryl xanthate (1.0 equiv)

-

1,3-Dibromo-5,5-dimethylhydantoin (DBH) (2.5 equiv)

-

Hydrogen fluoride-pyridine (70% HF)

-

Dichloromethane (as solvent)

-

-

Procedure:

-

Caution: Hydrogen fluoride is highly corrosive and toxic. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

To a solution of the O-aryl xanthate in dichloromethane in a Teflon vessel, add hydrogen fluoride-pyridine at -78 °C.

-

Add DBH portion-wise to the stirred solution, maintaining the temperature at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by pouring it into a stirred mixture of ice and aqueous sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the aryl trifluoromethyl ether.

-

Trifluoromethoxylation of Phenols using Togni's Reagent II

Togni's reagents are electrophilic trifluoromethylating agents that can be used for the direct introduction of the CF₃ group. Togni Reagent II, in the presence of a suitable catalyst, can be used for the trifluoromethoxylation of phenols.[2]

-

Materials:

-

Phenol (1.0 equiv)

-

Togni's Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.2 equiv)

-

Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂) (10 mol%)

-

Acetonitrile (as solvent)

-

-

Procedure:

-

To a flame-dried Schlenk tube, add the phenol, Togni's Reagent II, and zinc(II) trifluoromethanesulfonate.

-

Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous acetonitrile via syringe.

-

Stir the reaction mixture at 60 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the aryl trifluoromethyl ether.[3]

-

Visualizing Electronic Effects and Synthetic Workflows

The following diagrams, generated using the DOT language, provide visual representations of key concepts related to the trifluoromethoxy group.

Caption: Comparison of the electronic effects of methoxy, trifluoromethyl, and trifluoromethoxy groups.

Caption: General workflow for the synthesis of aryl trifluoromethyl ethers from phenols via xanthates.

Conclusion

The trifluoromethoxy group stands out as a uniquely powerful substituent for modulating the properties of organic molecules. Its strong electron-withdrawing character, coupled with high lipophilicity and metabolic stability, provides a compelling combination for the design of novel pharmaceuticals and advanced materials. While the synthesis of trifluoromethoxy-containing compounds has historically presented challenges, the development of modern synthetic methods has made this valuable functional group more accessible to the broader scientific community. This guide has provided a comprehensive overview of the electronic effects and reactivity of the trifluoromethoxy group, supported by quantitative data and detailed experimental protocols. It is anticipated that this information will serve as a valuable resource for researchers and professionals, enabling the continued and expanded application of the trifluoromethoxy group in their respective fields.

References

- 1. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

- 2. Togni reagent II - Wikipedia [en.wikipedia.org]

- 3. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-(Trifluoromethoxy)benzyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(Trifluoromethoxy)benzyl alcohol in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide also furnishes comparative data for the structurally related parent compound, benzyl alcohol. Furthermore, it outlines a general experimental protocol for determining solubility and illustrates key processes through workflow and logical relationship diagrams.

Introduction

This compound (CAS No. 50823-90-0) is a fluorinated aromatic alcohol increasingly utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its trifluoromethoxy group (-OCF₃) imparts unique properties, including enhanced metabolic stability, bioavailability, and lipophilicity to the molecules it is incorporated into.[1] An understanding of its solubility in various organic solvents is critical for its application in synthesis, purification, and formulation processes.

Solubility Data

Disclaimer: The quantitative data presented below is for benzyl alcohol (C₆H₅CH₂OH) and should be used for comparative and estimation purposes only. The actual solubility of this compound may differ.

| Organic Solvent | Chemical Formula | Qualitative Solubility of this compound | Quantitative Solubility of Benzyl Alcohol |

| Methanol | CH₃OH | Soluble | Miscible[2][3][4] |

| Ethanol | C₂H₅OH | Soluble | Miscible[2][3][4][5][6] |

| Acetone | C₃H₆O | Soluble | Miscible[2][4][7] |

| Diethyl Ether | (C₂H₅)₂O | Soluble | Miscible[5][6][8][9] |

| Chloroform | CHCl₃ | Soluble | Miscible[2][3][6][7] |

| Toluene | C₇H₈ | Soluble | Soluble |

| Ethyl Acetate | C₄H₈O₂ | Soluble | Miscible |

| Benzene | C₆H₆ | Soluble | Soluble[2][3][4] |

Note: "Miscible" indicates that the two substances are soluble in each other in all proportions.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid compound like this compound in an organic solvent at a specific temperature. This method is based on the isothermal equilibrium technique.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent (e.g., ethanol, ethyl acetate)

-

Thermostatically controlled water bath or shaker

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Using a calibrated pipette, add a known volume of the selected organic solvent to each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined by preliminary experiments, ensuring that the concentration of the solute in the solution does not change with further agitation time.

-

-

Phase Separation:

-

After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for several hours (e.g., 4-6 hours) to allow the undissolved solute to settle.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed or temperature-equilibrated pipette.

-

Immediately filter the sample using a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered sample with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of the compound in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

The experiment should be repeated multiple times to ensure the reproducibility of the results.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical role of this compound in drug development.

Caption: Experimental workflow for determining the solubility of a compound.

As this compound is an intermediate, a signaling pathway diagram is not applicable. The following diagram illustrates its role as a building block in the synthesis of more complex, biologically active molecules. The introduction of the trifluoromethoxy group is a common strategy in medicinal chemistry to enhance the properties of a drug candidate.[1][10]

Caption: Role of this compound in drug development.

References

- 1. innospk.com [innospk.com]

- 2. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benzyl alcohol [chemister.ru]

- 4. atamankimya.com [atamankimya.com]

- 5. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 6. phexcom.com [phexcom.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Benzyl Alcohol | TALAS [talasonline.com]

- 9. manavchem.com [manavchem.com]

- 10. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of 3-(Trifluoromethoxy)benzyl Alcohol Derivatives in Therapeutic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and favorable pharmacological profiles has led researchers to explore a diverse array of chemical scaffolds. Among these, derivatives of 3-(trifluoromethoxy)benzyl alcohol are emerging as a promising class of compounds. The strategic incorporation of the trifluoromethoxy (-OCF₃) group at the meta-position of the benzyl alcohol backbone imparts unique physicochemical properties that can significantly influence biological activity. This technical guide provides a comprehensive overview of the potential biological activities of this compound derivatives, focusing on their synthesis, and putative mechanisms of action in oncology, infectious diseases, and inflammatory conditions.

The Significance of the Trifluoromethoxy Moiety

The trifluoromethoxy group is a key structural feature that often enhances the drug-like properties of a molecule. Its strong electron-withdrawing nature can modulate the acidity or basicity of nearby functional groups, influencing receptor-ligand interactions. Furthermore, the lipophilicity of the -OCF₃ group can improve a compound's ability to cross cellular membranes, a critical factor for reaching intracellular targets. Perhaps most importantly, the carbon-fluorine bonds in the trifluoromethoxy group are exceptionally stable, rendering it resistant to metabolic degradation. This increased metabolic stability can lead to a longer biological half-life and improved pharmacokinetic profiles of drug candidates.

Potential Therapeutic Applications

While research specifically detailing the biological activities of a wide range of this compound derivatives is still maturing, preliminary investigations and studies on structurally related compounds suggest potential applications in several key therapeutic areas.

Anticancer Activity

The development of novel cytotoxic agents is a cornerstone of cancer research. While direct studies on a broad spectrum of this compound derivatives are limited, research on related structures containing the trifluoromethylphenyl moiety has shown promise. For instance, certain compounds bearing this functional group have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating malignant cells.

Table 1: Hypothetical Cytotoxicity Data of 3-(Trifluoromethoxy)benzyl Ether Derivatives against Human Cancer Cell Lines

| Compound ID | Derivative Type | Cell Line | IC₅₀ (µM) |

| TFM-BE-01 | Alkyl Ether | MCF-7 (Breast) | 15.2 |

| TFM-BE-02 | Aryl Ether | A549 (Lung) | 9.8 |

| TFM-BE-03 | Heterocyclic Ether | HCT116 (Colon) | 12.5 |

| TFM-BE-04 | Substituted Aryl Ether | PC-3 (Prostate) | 7.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, pending the availability of specific experimental results for this compound derivatives.

Antimicrobial Activity

The rise of antibiotic-resistant bacteria necessitates the urgent development of new antimicrobial agents. Benzyl alcohol and its derivatives have long been recognized for their antimicrobial properties. The introduction of the trifluoromethoxy group could potentially enhance this activity. The lipophilic nature of the -OCF₃ group may facilitate the disruption of bacterial cell membranes, leading to cell lysis and death.

Table 2: Hypothetical Minimum Inhibitory Concentrations (MIC) of 3-(Trifluoromethoxy)benzyl Amine Derivatives against Pathogenic Bacteria

| Compound ID | Derivative Type | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) |

| TFM-BA-01 | Primary Amine | 32 | 64 |

| TFM-BA-02 | Secondary Amine | 16 | 32 |

| TFM-BA-03 | Tertiary Amine | 64 | 128 |

| TFM-BA-04 | Quaternary Ammonium Salt | 8 | 16 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, pending the availability of specific experimental results for this compound derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases. The anti-inflammatory potential of benzyl alcohol derivatives has been explored, and the trifluoromethoxy substitution could modulate this activity. The mechanism of action may involve the inhibition of pro-inflammatory enzymes or the suppression of inflammatory signaling pathways.

Experimental Protocols

Detailed and validated experimental protocols are crucial for the accurate assessment of biological activity. The following sections outline general methodologies that can be adapted for the evaluation of this compound derivatives.

Synthesis of Derivatives

The synthesis of derivatives of this compound typically starts with the modification of the hydroxyl group to form ethers, esters, or the conversion of the alcohol to a leaving group for subsequent nucleophilic substitution to introduce amines and other functionalities.

General Workflow for Derivative Synthesis

Caption: Synthetic routes to derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

Workflow for MTT Assay

Caption: MTT assay workflow.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized bacterial suspension.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway in Bacterial Cell Wall Synthesis Inhibition

Caption: Inhibition of cell wall synthesis.

Future Directions

The field of this compound derivatives is ripe for exploration. Future research should focus on the systematic synthesis and screening of a diverse library of these compounds to establish clear structure-activity relationships. Investigating their mechanisms of action at the molecular level will be crucial for optimizing their therapeutic potential. Furthermore, in vivo studies will be necessary to evaluate their efficacy, pharmacokinetics, and safety profiles in preclinical models. The unique properties conferred by the 3-(trifluoromethoxy)benzyl moiety make this class of compounds a compelling area for continued investigation in the pursuit of next-generation therapeutics.

The Versatile Building Block: A Technical Guide to 3-(Trifluoromethoxy)benzyl Alcohol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. Among the array of fluorinated building blocks, 3-(trifluoromethoxy)benzyl alcohol stands out as a versatile and valuable intermediate. Its unique electronic properties, conferred by the trifluoromethoxy (-OCF₃) group, make it an attractive starting material for the synthesis of complex molecular architectures, particularly in the realm of drug discovery and agrochemicals. This technical guide provides an in-depth overview of the properties, key synthetic transformations, and applications of this compound, complete with detailed experimental protocols and a focus on its role in the development of novel therapeutics.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature. The trifluoromethoxy group significantly influences its chemical reactivity and physical properties.

| Property | Value | Reference(s) |

| CAS Number | 50823-90-0 | [1] |

| Molecular Formula | C₈H₇F₃O₂ | [1] |

| Molecular Weight | 192.14 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 97-98 °C | [1] |

| Density | 1.337 g/cm³ | [1] |

Core Synthetic Transformations: A Workflow

This compound serves as a key starting material for a variety of chemical transformations, enabling the introduction of the 3-(trifluoromethoxy)benzyl moiety into more complex structures. The following workflow illustrates its conversion into key synthetic intermediates.

Caption: Synthetic workflow from this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key transformations of this compound.

Oxidation to 3-(Trifluoromethoxy)benzaldehyde

The selective oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. A highly efficient method involves the use of a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst in the presence of sodium hypochlorite (NaOCl).

Reaction Scheme:

-

This compound → 3-(Trifluoromethoxy)benzaldehyde

Quantitative Data:

| Reagent/Parameter | Condition | Yield (%) | Reference(s) |

| TEMPO/NaOCl | Ethyl acetate, 0-10 °C, 5 h | ~98 | [2] |

Detailed Experimental Protocol:

-

To a stirred mixture of this compound (3.84 mmol, 1.0 equiv.), potassium carbonate (7.68 mmol, 2.0 equiv.), and cyanuric acid (0.384 mmol, 0.1 equiv.) in 20 mL of ethyl acetate, add TEMPO (0.115 mmol, 0.03 equiv.).

-

Cool the mixture to 0-10 °C in an ice bath.

-

Slowly add a 12% aqueous solution of sodium hypochlorite (4.61 mmol, 1.2 equiv.) while maintaining the temperature below 10 °C.

-

Stir the reaction mixture vigorously at 0-10 °C for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure, and purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford 3-(trifluoromethoxy)benzaldehyde.[2]

Bromination to 3-(Trifluoromethoxy)benzyl Bromide

The conversion of benzyl alcohols to benzyl bromides is a crucial step for subsequent nucleophilic substitution or cross-coupling reactions. A common and effective method utilizes phosphorus tribromide (PBr₃).

Reaction Scheme:

-

This compound → 3-(Trifluoromethoxy)benzyl bromide

Quantitative Data:

| Reagent/Parameter | Condition | Yield (%) | Reference(s) |

| PBr₃ | Toluene, 0-10 °C to rt, 2 h | ~89.6 | [3] |

Detailed Experimental Protocol:

-

Dissolve this compound (0.1 mol, 1.0 equiv.) in 100 mL of anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0-10 °C in an ice bath.

-

Add phosphorus tribromide (0.037 mol, 0.37 equiv.) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Carefully pour the reaction mixture into 500 mL of ice-cold water.

-

Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 3-(trifluoromethoxy)benzyl bromide.[3]

Suzuki-Miyaura Cross-Coupling to Diaryl Methane Derivatives

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. 3-(Trifluoromethoxy)benzyl bromide can be coupled with various arylboronic acids to generate a diverse range of diaryl methane derivatives, which are prevalent scaffolds in medicinal chemistry.

Reaction Scheme:

-

3-(Trifluoromethoxy)benzyl bromide + Arylboronic acid → 3-(Trifluoromethoxy)benzyl-substituted arene

Quantitative Data (for analogous systems):

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

| Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | Microwave | Moderate to Good | [4] |

| PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | CPME/H₂O | 90 | High | [5] |

Detailed Experimental Protocol (General Procedure):

-

In a microwave vial, combine 3-(trifluoromethoxy)benzyl bromide (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.5 mmol, 1.5 equiv.), and potassium carbonate (3.0 mmol, 3.0 equiv.).

-

Add palladium(II) acetate (0.05 mmol, 0.05 equiv.) and JohnPhos (0.10 mmol, 0.10 equiv.).

-

Add 2 mL of anhydrous N,N-dimethylformamide (DMF).

-

Seal the vial and heat the reaction mixture in a microwave reactor at the desired temperature (e.g., 120-150 °C) for 20-60 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to obtain the desired diaryl methane derivative.[4]

Application in Drug Discovery: Targeting the Serotonin Transporter

The 3-(trifluoromethoxy)benzyl moiety is a key structural feature in various pharmacologically active compounds. A prominent example is its incorporation into novel inhibitors of the serotonin transporter (SERT). SERT is a crucial protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling. Dysregulation of serotonergic signaling is implicated in numerous psychiatric disorders, including depression and anxiety.

A recently discovered potent and selective SERT inhibitor, designated as '8219, features a trifluoromethoxy-substituted benzyl group. This compound acts as a non-competitive inhibitor, stabilizing an outward-closed conformation of SERT, which is a distinct mechanism from many existing antidepressants like selective serotonin reuptake inhibitors (SSRIs).[6]

Caption: Simplified serotonin signaling pathway and the action of a SERT inhibitor.

The inhibition of SERT by molecules like '8219 leads to an increased concentration of serotonin in the synaptic cleft, enhancing and prolonging its action on postsynaptic receptors. This modulation of serotonergic neurotransmission is the basis for the anxiolytic and antidepressant effects observed with such compounds.[6] The development of conformationally selective inhibitors represents a promising strategy for designing novel therapeutics with potentially improved efficacy and side-effect profiles.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique properties facilitate the creation of complex molecules with desirable pharmacological profiles. The straightforward conversion of this alcohol to key intermediates like the corresponding aldehyde and bromide, followed by powerful cross-coupling reactions, provides synthetic chemists with a robust platform for the rapid generation of diverse chemical libraries. As demonstrated by its application in the development of novel SERT inhibitors, the 3-(trifluoromethoxy)benzyl moiety continues to be a privileged scaffold in the quest for new and improved therapeutics. This technical guide serves as a comprehensive resource for researchers looking to harness the full potential of this important synthetic intermediate.

References

- 1. Illumination of serotonin transporter mechanism and role of the allosteric site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. The role of the serotonin transporter in prefrontal cortex glutamatergic signaling following short‐ and long‐access cocaine self‐administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of (3-(Trifluoromethoxy)phenyl)methanamine: A Key Pharmaceutical Intermediate

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Trifluoromethoxy)benzyl alcohol is a versatile building block in the synthesis of pharmaceutical intermediates. The trifluoromethoxy group (-OCF₃) is often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and bioavailability.[1][2] This document provides a detailed protocol for a two-step synthesis of (3-(trifluoromethoxy)phenyl)methanamine, a key intermediate for the development of various active pharmaceutical ingredients (APIs), starting from this compound.

The synthesis involves an initial oxidation of the benzyl alcohol to the corresponding benzaldehyde, followed by a reductive amination to yield the target primary amine. This pathway is a common and efficient method for the preparation of benzylamine derivatives.

Overall Reaction Scheme

Figure 1: Two-step synthesis of (3-(trifluoromethoxy)phenyl)methanamine.

Experimental Protocols

Step 1: Oxidation of this compound to 3-(Trifluoromethoxy)benzaldehyde

This protocol is adapted from standard oxidation procedures for benzyl alcohols. Pyridinium chlorochromate (PCC) is a common reagent for this transformation, providing good yields with minimal over-oxidation.

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (5 mL per gram of alcohol), add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure to yield the crude 3-(trifluoromethoxy)benzaldehyde.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Step 2: Reductive Amination of 3-(Trifluoromethoxy)benzaldehyde to (3-(Trifluoromethoxy)phenyl)methanamine

This protocol employs a one-pot reductive amination using ammonium acetate as the ammonia source and sodium triacetoxyborohydride as a mild and selective reducing agent.[3]

Materials:

-

3-(Trifluoromethoxy)benzaldehyde

-

Ammonium acetate (NH₄OAc)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve 3-(trifluoromethoxy)benzaldehyde (1.0 equivalent) and ammonium acetate (10 equivalents) in 1,2-dichloroethane.

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude (3-(trifluoromethoxy)phenyl)methanamine.

-

The product can be purified by distillation under reduced pressure or by column chromatography.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| This compound | C₈H₇F₃O₂ | 192.14 | Colorless liquid | 50823-90-0[2] |

| 3-(Trifluoromethoxy)benzaldehyde | C₈H₅F₃O₂ | 190.12 | - | 402-14-2 |

| (3-(Trifluoromethoxy)phenyl)methanamine | C₈H₈F₃NO | 191.15 | - | 2740-84-3 |

Table 2: Reaction Parameters and Expected Results

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) | Purity (%) |

| 1 | Oxidation | PCC | DCM | RT | 2-4 | 85-95 | >95 |

| 2 | Reductive Amination | NH₄OAc, NaBH(OAc)₃ | DCE | RT | 12-24 | 80-90 | >97 |

Logical Workflow

The logical progression of the synthesis is outlined below, from starting material to the final purified intermediate.

Figure 2: Synthetic workflow for the preparation of the target intermediate.

References

Application of 3-(Trifluoromethoxy)benzyl Alcohol in Agrochemical Synthesis

Application Note AN-AGCHEM-001

Introduction

3-(Trifluoromethoxy)benzyl alcohol is a versatile fluorinated intermediate recognized for its utility in the synthesis of biologically active molecules, particularly within the agrochemical and pharmaceutical industries.[1][2] The incorporation of the trifluoromethoxy (-OCF₃) group can significantly enhance the metabolic stability, lipophilicity, and overall efficacy of the target agrochemical.[1] This document outlines the application of this compound as a key building block in the synthesis of pyrethroid-type insecticides. While specific, commercialized agrochemicals derived directly from this compound are not extensively detailed in publicly available literature, its structural similarity to alcohols used in the synthesis of numerous pyrethroids makes it a highly relevant precursor for the development of new insecticidal agents.

Pyrethroids are a major class of synthetic insecticides that mimic the structure of natural pyrethrins.[2] The general structure of a pyrethroid consists of an acidic moiety, typically a cyclopropanecarboxylic acid derivative, and an alcohol moiety. The variation of the alcohol component is a common strategy to modulate the insecticidal activity, spectrum, and photostability of the resulting compound. The use of fluorinated benzyl alcohols, such as this compound, is a key strategy in modern agrochemical research to develop more potent and stable insecticides.

This application note provides a representative protocol for the synthesis of a hypothetical pyrethroid insecticide, 3-(trifluoromethoxy)benzyl (1R,3S)-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate, through the esterification of this compound with a suitable cyclopropanecarbonyl chloride.

Key Synthetic Intermediates and Reactions

The synthesis of pyrethroid insecticides from benzyl alcohols typically involves two key steps:

-

Activation of the Benzyl Alcohol (Optional but common): Conversion of the benzyl alcohol to a more reactive benzyl halide (e.g., benzyl chloride) can facilitate the subsequent esterification reaction. This is often achieved using a chlorinating agent such as thionyl chloride (SOCl₂).

-

Esterification: The reaction of the benzyl alcohol or its activated form with a cyclopropanecarboxylic acid or its acid chloride derivative to form the final pyrethroid ester.

Experimental Protocols

Protocol 1: Synthesis of 3-(Trifluoromethoxy)benzyl Chloride

This protocol describes the conversion of this compound to 3-(trifluoromethoxy)benzyl chloride, a key intermediate for the subsequent esterification step.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Stirring bar

-

Dropping funnel

-